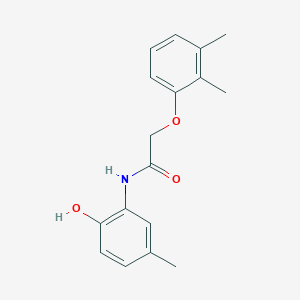
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as DMHPA, is a chemical compound that has been synthesized for various scientific research applications.
Mechanism of Action
The exact mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is not well understood, but it is believed to act through its interactions with specific receptors or enzymes in the body. 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in regulating immune responses and inflammation. It may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have anti-inflammatory effects in various animal models, including reducing the production of pro-inflammatory cytokines and decreasing the severity of inflammation. It may also have antioxidant properties and can scavenge free radicals in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide.
Advantages and Limitations for Lab Experiments
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has several advantages for use in lab experiments, including its ease of synthesis and relatively low cost. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, including further studies on its anti-inflammatory and antioxidant properties, as well as its potential as a ligand for metal complexes. It may also be useful to explore the potential of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide as a therapeutic agent for various diseases, such as cancer and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide and its interactions with specific receptors and enzymes in the body.
Synthesis Methods
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized through a multistep process starting with the reaction of 2,3-dimethylphenol with 2-bromo-5-methylphenol to form 2-(2,3-dimethylphenoxy)-5-methylphenol. This compound is then reacted with acetic anhydride to form the final product, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide with good purity.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been used in various scientific research applications, including as a potential anti-inflammatory agent and as a ligand for metal complexes. In one study, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide was found to have anti-inflammatory effects in mice by reducing the production of pro-inflammatory cytokines. In another study, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide was used as a ligand for copper complexes to study their potential as anti-tumor agents.
properties
Product Name |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-11-7-8-15(19)14(9-11)18-17(20)10-21-16-6-4-5-12(2)13(16)3/h4-9,19H,10H2,1-3H3,(H,18,20) |
InChI Key |
KPLPSQKIFXQJLK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC(=C2C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267575.png)
![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B267578.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B267579.png)
![N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B267581.png)
![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)
![2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)
![2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)